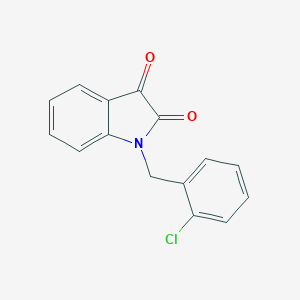

1-(2-chlorobenzyl)-1H-indole-2,3-dione

Description

Evolution and Significance of the Isatin (B1672199) Heterocyclic System in Drug Discovery

First identified in 1841, isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound found in various plants, fungi, and even mammals. scispace.comresearchgate.net Its structure, featuring a fusion of a benzene (B151609) ring and a pyrrolidine-2,3-dione (B1313883) ring, provides a unique and synthetically versatile backbone. nih.gov This versatility, stemming from reactive sites at the N1-position (an NH group) and the C2 and C3 carbonyl functions, has made isatin a "privileged scaffold" in medicinal chemistry. mdpi.com Privileged structures are molecular frameworks that are able to bind to multiple, unrelated biological targets, thus serving as a rich source for the development of new drugs.

The significance of the isatin system in drug discovery is underscored by its presence in a multitude of natural products and synthetic compounds with therapeutic applications. nih.gov Its core structure has been the starting point for the synthesis of numerous biologically active molecules, including anticancer, antibiotic, and antidepressant drugs. scispace.com The synthetic tractability of isatin allows for extensive structural modifications, including substitutions on the aromatic ring and derivatization at the nitrogen and carbonyl positions, enabling the generation of large libraries of diverse compounds for pharmacological screening. scispace.com

Broad Spectrum of Biological Activities Associated with Indole-2,3-dione Derivatives in Preclinical Studies

The isatin nucleus is associated with an impressively broad spectrum of pharmacological activities, as demonstrated in numerous preclinical studies. This wide range of biological actions has cemented its importance as a lead molecule in the search for new therapeutics. mdpi.comsciepub.com

Isatin derivatives have shown significant potential in a variety of therapeutic areas, including:

Anticancer Activity: This is one of the most extensively studied areas for isatin derivatives. They have been found to exhibit cytotoxic effects against a wide array of human cancer cell lines, including those of the breast, colon, lung, and leukemia. scispace.comnih.gov The mechanisms of action are varied and can involve the inhibition of protein kinases, tubulin polymerization, and the induction of apoptosis. nih.govmdpi.com

Anticonvulsant Activity: Numerous isatin derivatives have been synthesized and evaluated for their ability to protect against seizures in various experimental models. researchgate.netnih.govsciepub.com These compounds are being investigated as potential new treatments for epilepsy.

Antimicrobial and Antiviral Activity: The isatin scaffold has been incorporated into molecules showing activity against various bacteria, fungi, and viruses, including HIV. mdpi.com

Anti-inflammatory and Analgesic Activity: Isatin derivatives have also been reported to possess anti-inflammatory and pain-relieving properties. mdpi.com

Other Activities: The pharmacological profile of isatin derivatives extends to anti-tuberculosis, antioxidant, and antimalarial activities, among others. mdpi.com

This multitarget profile highlights the remarkable potential of the isatin scaffold in addressing a wide range of diseases. mdpi.com

Specific Research Focus on N-Substituted Indole-2,3-diones, including 1-(2-chlorobenzyl)-1H-indole-2,3-dione, as Privileged Structures

Within the vast family of isatin derivatives, N-substituted analogues represent a particularly important and heavily researched class. Modification at the N1 position of the isatin ring is a common strategy employed by medicinal chemists to modulate the compound's physicochemical properties, such as lipophilicity and solubility, and to enhance its biological activity and target selectivity. nih.gov The introduction of various substituents, from simple alkyl chains to more complex aromatic and heterocyclic moieties, can significantly influence the pharmacological profile of the resulting molecule. mdpi.com

The introduction of a benzyl (B1604629) group at the N1 position, creating N-benzyl isatins, has been a fruitful area of investigation. While specific preclinical data for This compound is not extensively detailed in the currently reviewed scientific literature, research on closely related analogues provides insight into the potential therapeutic applications of this substitution pattern. For instance, derivatives of its positional isomer, 1-(4-chlorobenzyl)-1H-indole, have been synthesized and evaluated as potent anticancer agents that can induce apoptosis.

The focus on N-substituted isatins, including those with halogenated benzyl groups like this compound, is driven by the consistent finding that such modifications can lead to potent and selective biological activity. The data from related compounds suggest that this specific substitution pattern warrants further investigation to fully characterize its pharmacological profile.

Preclinical Data on Related N-Substituted Isatin Derivatives

To illustrate the therapeutic potential within this specific subclass of N-substituted isatins, the following table summarizes preclinical findings for closely related analogues.

| Compound/Derivative Class | Biological Activity | Key Findings | Cell Lines/Model |

| Isatin-based Hydrazones | Anticancer | Showed cytotoxicity and induced apoptosis. | Human melanoma (A375) and colon adenocarcinoma (HT-29) cells. mdpi.comnih.gov |

| N-Substituted Isatin-Thiosemicarbazones | Anticancer | Displayed promising activity against various human cancer cell lines. | HepG-2 (liver), MOLM-14 (leukemia), U937 (lymphoma), IM-9 (myeloma). mdpi.com |

| N-Acetyl/Methyl Isatin Semicarbazones | Anticonvulsant | Provided protection in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) screens. | Animal models of seizures. researchgate.net |

| Isoxazole-substituted Isatin Derivatives | Anticonvulsant | Compounds with electron-donating groups showed better activity. | Experimental seizure models. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-12-7-3-1-5-10(12)9-17-13-8-4-2-6-11(13)14(18)15(17)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOAQYBGXKBALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364500 | |

| Record name | 1-(2-chlorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306279-75-4 | |

| Record name | 1-(2-chlorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Chlorobenzyl 1h Indole 2,3 Dione and Advanced N Substituted Indole 2,3 Dione Derivatives

Established Synthetic Routes for the Indole-2,3-dione Nucleus

The synthesis of the isatin (B1672199) core is a well-documented area of organic chemistry, with several classical name reactions providing reliable pathways to this versatile heterocyclic compound. irapa.orgnih.gov These methods typically begin with substituted anilines and employ various cyclization strategies.

Conventional Procedures: Sandmeyer, Stolle, Gassman, and Martinet Syntheses

The creation of the indole-2,3-dione (isatin) scaffold can be achieved through several historical and widely recognized synthetic routes. nih.gov

Sandmeyer Synthesis: This is one of the oldest and most straightforward methods for preparing isatin. chemicalbook.com The process involves a reaction between an aniline (B41778), chloral (B1216628) hydrate, and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. chemicalbook.comsynarchive.combiomedres.us This initial step forms an α‐isonitrosoacetanilide intermediate. synarchive.com Subsequent cyclization of this intermediate, promoted by a strong acid like concentrated sulfuric acid, yields the isatin product, often in high yields of over 75%. nih.govdergipark.org.tr

Stolle Synthesis: Considered a primary alternative to the Sandmeyer method, the Stolle synthesis is particularly useful for producing N-substituted isatins. irapa.orgchemicalbook.combiomedres.us The reaction begins with the acylation of a primary or secondary arylamine using oxalyl chloride, which generates a chlorooxalylanilide intermediate. chemicalbook.comwikipedia.org This intermediate then undergoes an intramolecular Friedel-Crafts reaction, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), to achieve cyclization and form the final isatin or oxindole (B195798) product. irapa.orgbiomedres.uswikipedia.org

Gassman Synthesis: The Gassman indole (B1671886) synthesis is a one-pot reaction that produces 3-thioalkoxyindoles from anilines. luc.edusynarchive.com The process starts with the treatment of an aniline with tert-butyl hypochlorite (B82951) (tBuOCl) to form an N-chloroaniline. synarchive.comwikipedia.org This is followed by the addition of an α-alkylthioketone and a base like triethylamine. synarchive.comwikipedia.org The resulting 3-alkylthioindole can then be oxidized to form the corresponding isatin. dergipark.org.tr For instance, an intermediate 3-methylthio-2-oxindole can be oxidized to yield a substituted isatin. The synthesis is notable for its use of a nih.gov-sigmatropic rearrangement as the key step. researchgate.net

Martinet Synthesis: This method involves the condensation of a primary or secondary aniline with an ester of mesoxalic acid (such as diethyl mesoxalate) to produce a dioxindole. wikipedia.org The reaction, first reported in 1913, can proceed without oxygen. wikipedia.org The resulting dioxindole can then be oxidized to form the corresponding isatin. nih.govwikipedia.org This synthesis is valuable for preparing various oxindole derivatives which are precursors to isatins. wikipedia.org

Conversion Strategies from Indoles to Isatins (e.g., Bromination and Oxidation)

Beyond building the ring from acyclic precursors, isatins can also be synthesized by the direct oxidation of more reduced indole scaffolds, such as indoles and oxindoles. irapa.orgnih.gov

A variety of oxidizing agents have been employed for this transformation. Recent methods include the metal-free oxidation of oxindoles using molecular oxygen in the presence of tert-butyl nitrite (B80452) as an additive, which offers an environmentally friendly approach. organic-chemistry.org Another strategy involves the direct oxidation of commercially available indoles using an iodine/tert-butyl hydroperoxide (I₂/TBHP) system in DMSO. organic-chemistry.org

A specific and effective two-step protocol involves the initial bromination of the indole followed by oxidation. One such method utilizes N-bromosuccinimide (NBS) in anhydrous dimethyl sulfoxide (B87167) (DMSO). dergipark.org.tr The indole is heated with NBS in DMSO, which facilitates the conversion to the isatin structure. dergipark.org.tr This approach provides a direct route from readily available indoles to the desired isatin nucleus.

Strategies for N-Alkylation and N-Arylation in Indole-2,3-dione Synthesis

The synthesis of 1-(2-chlorobenzyl)-1H-indole-2,3-dione requires the formation of a bond between the isatin nitrogen and the 2-chlorobenzyl group. This N-alkylation (specifically, N-benzylation) is a critical step that reduces the lability of the isatin nucleus while preserving its reactivity for further transformations. nih.gov

General N-Benzylation Methods

The most common approach for N-alkylation or N-benzylation involves generating the isatin anion with a base, followed by treatment with an appropriate alkylating agent, such as an alkyl or benzyl (B1604629) halide. nih.gov To synthesize the target compound, isatin would be reacted with 2-chlorobenzyl chloride or 2-chlorobenzyl bromide.

The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724). sysrevpharm.orgsemanticscholar.org A variety of bases can be used, with potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium fluoride (B91410) on alumina (B75360) (KF/alumina) being common choices. nih.govsemanticscholar.orgsdiarticle3.com For example, N-benzylisatin has been successfully synthesized by treating isatin with benzyl chloride in acetonitrile in the presence of K₂CO3 and a catalytic amount of KI. sysrevpharm.org Similarly, reacting isatin with 2,6-dichlorobenzyl bromide using KF/alumina in refluxing acetonitrile also yields the corresponding N-substituted product, demonstrating the feasibility of using sterically hindered and substituted benzyl halides. semanticscholar.org

| Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl chloride | K₂CO₃ / KI | Acetonitrile | Reflux | 79% | sysrevpharm.org |

| Benzyl bromide | NaH | DMF | Room Temp, 24h | 32% | sdiarticle3.com |

| Benzyl chloride | KF/alumina | Acetonitrile | Reflux, 2h | High | semanticscholar.org |

| 2,6-Dichlorobenzyl bromide | KF/alumina | Acetonitrile | Reflux, 8h | High | semanticscholar.org |

| 4-Hydroxybenzyl chloride | KF/alumina | Acetonitrile | Stirred, 5 min then reflux | Not specified | ijstr.org |

Phase Transfer Catalysis (PTC) in N-Alkylation

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different phases (e.g., a solid base and a dissolved organic substrate). ijirset.com In the context of N-alkylation of isatin, PTC can enhance reaction rates and yields by transporting the isatin anion from the solid or aqueous phase into the organic phase where it can react with the alkylating agent. semanticscholar.orgijirset.com

A typical PTC system for this purpose might involve a solid base like potassium carbonate, an organic solvent like DMF or acetonitrile, the isatin substrate, the alkylating agent (e.g., 2-chlorobenzyl chloride), and a phase-transfer catalyst. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are commonly used catalysts. semanticscholar.orgacsgcipr.org The catalyst forms an ion pair with the isatin anion, making it soluble in the organic phase and readily available for the Sₙ2 reaction with the benzyl halide. This methodology offers several advantages, including the use of milder and more economical inorganic bases and the potential for faster, more efficient reactions. ijirset.comacsgcipr.org

Microwave-Assisted Synthetic Approaches

The application of microwave irradiation has become a valuable tool for accelerating organic reactions, including the N-alkylation of isatins. sdiarticle3.comnih.gov Compared to conventional heating methods, microwave-assisted synthesis often leads to dramatically reduced reaction times, higher yields, and requires less solvent, contributing to greener chemical processes. nih.govnih.gov

In a typical microwave-assisted procedure, isatin is mixed with a base (such as K₂CO₃ or Cs₂CO₃) and an alkylating agent in a small amount of a high-boiling polar solvent like DMF or N-methyl-2-pyrrolidinone (NMP). nih.govresearchgate.net The mixture is then subjected to microwave irradiation for a short period. For example, the N-alkylation of isatin with various benzyl halides has been achieved in minutes under microwave conditions, whereas conventional heating might require several hours. nih.govresearchgate.net This efficiency makes microwave-assisted synthesis a highly attractive option for preparing libraries of N-substituted isatin derivatives. nih.gov

| Alkylating Agent | Base/Solvent | MW Time/Power | MW Yield | Conv. Time/Temp | Conv. Yield | Reference |

|---|---|---|---|---|---|---|

| Benzyl Chloride | K₂CO₃ / DMF | 5 min / 200 W | 96% | 120 min / 82°C | 82% | researchgate.net |

| Ethyl Bromoacetate | K₂CO₃ / DMF | 3 min / 200 W | 76% | 120 min / 85°C | 68% | researchgate.net |

| Iodomethane | K₂CO₃ / DMF | 3 min / 300 W | 95% | 60 min / 70°C | 80% | researchgate.net |

Novel and Green Synthetic Protocols for Isatin Derivatives

Recent advancements in organic synthesis have led to the development of innovative methods for preparing isatin derivatives that offer advantages in terms of efficiency, safety, and environmental impact over classical approaches.

A significant development in the synthesis of N-substituted isatins is the use of metal-free catalytic systems that proceed via C-H bond activation. One such method employs an Iodine-DMSO catalyst to facilitate the internal cyclization of 2-amino acetophenones. rsc.orgorgsyn.org This technique provides a direct pathway to N-alkylated and N-arylated isatins, avoiding the need for transition metal catalysts. rsc.orgorgsyn.org

Another environmentally friendly approach involves the oxidation of indole derivatives using molecular oxygen (O2) as the oxidant. This reaction is often mediated by a photosensitizer, such as a dicyanopyrazine derivative (DPZ), showcasing a green, peroxide-free method for generating N-alkylated isatin derivatives. nih.gov These metal-free strategies represent a move towards more sustainable chemical manufacturing.

Table 1: Examples of Metal-Free Synthetic Methods for Isatin Derivatives

| Method | Reactants | Catalyst/Reagent | Product Type | Reference |

| C-H Activation/Cyclization | 2-Amino acetophenones | I2-DMSO | N-alkylated/N-arylated isatins | rsc.org, orgsyn.org |

| Photo-oxidation | Indole derivatives | O2, Dicyanopyrazine (DPZ) | N-alkylated isatins | nih.gov |

The formation of the N-aryl bond in N-substituted indoles traditionally relies on metal-catalyzed cross-coupling reactions. However, recent progress has established transition-metal-free alternatives. An unprecedented method involves the direct coupling of indoles with aryl halides, promoted by potassium tert-butoxide (KOtBu). researchgate.net This reaction is regioselective for C3 arylation but highlights the feasibility of forming C-N bonds under metal-free conditions, a principle that can be extended to N-arylation. For intramolecular reactions, N-substituted phenoxazines have been prepared from N-acetylated aryloxy anilides using a base-catalyzed, transition-metal-free cyclization. nih.gov These methods avoid the cost and toxicity associated with transition metals. researchgate.net

While metal-free synthesis is advancing, certain metal-catalyzed reactions offer unparalleled efficiency and selectivity. Copper(II)-catalyzed reactions are particularly notable for the functionalization of the indole core. A simple and general method for the direct C3 chalcogenylation of indoles has been developed using copper(II) bromide (CuBr2) as a catalyst. evitachem.comnih.govresearchgate.net

This reaction utilizes N-selenophthalimide and N-sulfenylsuccinimide as chalcogenating agents and proceeds at room temperature in an air atmosphere. evitachem.comnih.gov The protocol is effective for a wide range of indole substrates, including both N-protected and N-unprotected derivatives, and tolerates various functional groups such as halo, ester, and cyano groups. evitachem.comresearchgate.net The proposed mechanism involves the activation of the chalcogenating agent through coordination of the amide carbonyl group with the CuBr2 catalyst. evitachem.comnih.gov This method provides a straightforward route to 3-selenylindoles and 3-thioindoles, which are important building blocks in pharmaceutical chemistry. evitachem.comresearchgate.net

Table 2: Copper(II)-Catalyzed C3 Chalcogenylation of Indoles

| Catalyst | Chalcogenating Agent | Solvent | Temperature | Product | Yield | Reference |

| CuBr2 | N-selenophthalimide (N-PSP) | CH2Cl2 | Room Temp. | 3-selenylindoles | Good | evitachem.com, nih.gov, researchgate.net |

| CuBr2 | N-sulfenylsuccinimide | CH2Cl2 | Room Temp. | 3-thioindoles | Good | evitachem.com, nih.gov, researchgate.net |

This compound as a Synthetic Building Block and Intermediate

This compound is a derivative of isatin characterized by the presence of a 2-chlorobenzyl group on the indole nitrogen. evitachem.com This compound is primarily valued as a synthetic intermediate for constructing more complex heterocyclic structures, particularly spirooxindoles. evitachem.comjuniperpublishers.com The isatin core, with its reactive C3-carbonyl group, is an ideal starting point for various condensation and cycloaddition reactions. nih.govresearchgate.net

A prominent application of N-substituted isatins like this compound is in multicomponent reactions (MCRs) to generate molecular diversity. For example, a common strategy involves the condensation of an N-substituted isatin with an amino acid to form an azomethine ylide in situ. This intermediate can then undergo a [3+2] cycloaddition reaction with a dipolarophile to yield complex spiro-pyrrolidinyl oxindoles. nih.govmdpi.com Another versatile approach is the three-component reaction between an isatin derivative, an amine, and a thiol to produce spiro[indole-thiazolidinone] libraries, a scaffold of significant medicinal interest. rsc.org

The 2-chlorobenzyl substituent on the nitrogen atom not only influences the solubility and electronic properties of the molecule but also becomes an integral part of the final complex structure, potentially impacting its biological activity. The versatility of the isatin scaffold allows for the synthesis of a vast number of derivatives by varying the N-substituent and the other reaction components. nih.govnih.gov

Table 3: Application of N-Substituted Isatins as Synthetic Building Blocks

| Isatin Derivative | Reaction Type | Other Reactants | Product Scaffold | Reference |

| N-Alkyl/Aryl Isatins | [3+2] Cycloaddition | Amino acid, Dipolarophile | Spiro-pyrrolidinyl oxindole | nih.gov, mdpi.com |

| N-Benzyl Isatin | Three-component reaction | Benzylamine, Dioxane/Methanol | Spirooxindole-pyrrolo-carbazole | nih.gov |

| N-Substituted Isatins | Three-component reaction | Amine, Mercaptoacetic acid | Spiro[indole-thiazolidinone] | rsc.org |

| 5-Chloro-isatin | [3+2] Cycloaddition | Chalcone (B49325), Amino acid | Spirooxindole–benzo[b]thiophene | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 1 2 Chlorobenzyl 1h Indole 2,3 Dione and Analogous Indole 2,3 Dione Systems

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of N-substituted isatin (B1672199) derivatives provide valuable information about the electronic environment of the protons and carbons within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of an N-benzyl isatin derivative typically exhibits characteristic signals for the protons of the isatin core and the N-benzyl substituent. For 1-(2-chlorobenzyl)-1H-indole-2,3-dione, the protons of the indole (B1671886) ring are expected to appear in the aromatic region, generally between δ 7.0 and 8.0 ppm. The methylene (B1212753) protons of the benzyl (B1604629) group typically resonate as a singlet around δ 4.9-5.1 ppm. The protons of the chlorobenzyl group will also appear in the aromatic region, and their chemical shifts and coupling patterns will be influenced by the presence of the chlorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbons of the isatin core (C2 and C3) are particularly deshielded and typically appear in the range of δ 158-184 ppm. The carbons of the indole and benzyl aromatic rings resonate in the region of δ 110-150 ppm. The methylene carbon of the benzyl group is expected to appear around δ 44-45 ppm.

To illustrate the expected chemical shifts, the following table presents ¹H and ¹³C NMR data for closely related N-benzyl isatin derivatives.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-Benzyl-1H-indole-2,3-dione | 7.61-6.85 (m, 9H, Ar-H), 4.93 (s, 2H, N-CH₂) | 183.6 (C=O), 158.1 (C=O), 150.7, 138.2, 134.9, 129.0, 128.8, 127.7, 127.2, 125.1, 123.9, 117.8, 111.3, 43.8 (N-CH₂) |

| N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-chlorobenzohydrazide | 14.26 (s, 1H, NH), 8.04–7.24 (m, 13H, Ar-H), 4.96 (s, 2H, N-CH₂) researchgate.net | 169.2, 162.6, 149.3, 140.5, 136.9, 136.8, 133.4, 132.6, 131.6, 130.0, 129.9, 129.5, 128.8, 127.8, 127.6, 127.4, 125.7, 122.8, 112.0, 48.7 (N-CH₂) researchgate.net |

Note: The data for N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-chlorobenzohydrazide contains the 1-(2-chlorobenzyl)-1H-indole moiety and provides a close approximation of the expected chemical shifts.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups and the aromatic rings.

The most prominent features in the IR spectrum of isatin derivatives are the strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O) in the dione (B5365651) moiety. These typically appear in the region of 1720-1770 cm⁻¹. The aromatic C-H stretching vibrations are expected in the range of 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations will appear between 1450 and 1620 cm⁻¹. The C-N stretching vibration of the indole ring is also expected to be present.

The following table summarizes the characteristic IR absorption bands for related isatin compounds.

| Compound | C=O Stretching (cm⁻¹) | Aromatic C=C Stretching (cm⁻¹) | Aromatic C-H Stretching (cm⁻¹) |

| Isatin | 1743, 1691 | 1616, 1577, 1508 | 3022, 3049 |

| 1-Benzyl-1H-indole-2,3-dione | 1735, 1610 | 1595, 1465 | 3065, 3030 |

| N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-chlorobenzohydrazide | 1723, 1683 | 1604 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₅H₁₀ClNO₂), the expected molecular weight is approximately 271.7 g/mol .

In the mass spectrum, the molecular ion peak [M]⁺ would be observed, along with isotopic peaks corresponding to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The fragmentation of N-benzyl isatin derivatives often involves the cleavage of the bond between the nitrogen atom and the benzyl group. A common fragmentation pattern for N-benzyl substituted isatin derivatives involves the loss of the benzyl group, leading to the formation of a stable isatin radical cation. Another characteristic fragmentation is the loss of carbon monoxide (CO) from the isatin ring. nih.gov

The primary fragmentation pathways for this compound are expected to involve the loss of the 2-chlorobenzyl radical or the 2-chlorobenzyl cation, as well as the sequential loss of CO molecules from the isatin core.

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 271 | Molecular Ion |

| [M - CO]⁺ | 243 | Loss of one carbon monoxide molecule |

| [M - 2CO]⁺ | 215 | Loss of two carbon monoxide molecules |

| [C₈H₄NO₂]⁺ | 146 | Isatin cation radical |

| [C₇H₄ClCH₂]⁺ | 125 | 2-Chlorobenzyl cation |

X-ray Crystallographic Analysis for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the crystal structure of the parent compound, N-benzylisatin, has been determined.

In the solid state, N-benzylisatin molecules are expected to pack in a way that maximizes intermolecular interactions, such as π-π stacking and C-H···O hydrogen bonds. The indole and benzyl rings are typically not coplanar. The dihedral angle between the isatin ring system and the phenyl ring of the benzyl group is a key structural parameter.

Comparative Structural Analysis with Related N-Benzyl Isatin Derivatives

The structural features of this compound can be compared with other N-benzyl isatin derivatives to understand the effect of substitution on the spectroscopic and structural properties.

The position of the chloro substituent on the benzyl ring (ortho, meta, or para) can influence the electronic environment of the molecule and, consequently, its spectroscopic properties. For instance, the ¹H and ¹³C NMR chemical shifts of the benzyl protons and carbons will differ depending on the position of the chlorine atom.

In terms of solid-state structure, the position of the substituent can affect the crystal packing and the nature of intermolecular interactions. For example, the presence of a bulky substituent at the ortho position of the benzyl ring might lead to a larger dihedral angle between the isatin and phenyl rings compared to a para-substituted derivative. This, in turn, can influence the biological activity of the compound.

Preclinical Biological Activity and Mechanistic Studies of 1 2 Chlorobenzyl 1h Indole 2,3 Dione and Analogous Indole 2,3 Dione Derivatives

Anticancer Activity Research

The isatin (B1672199) nucleus is a key component in several approved anticancer drugs and investigational agents, highlighting its importance in oncology research. dovepress.com Derivatives of isatin are recognized for their cytotoxic effects against a variety of human carcinoma cell lines. nih.gov

The anticancer potential of 1-(2-chlorobenzyl)-1H-indole-2,3-dione and its analogs has been assessed against multiple cancer cell lines, demonstrating a broad spectrum of activity. A closely related analog, 1-(2-chlorobenzyl)-5-fluoroindoline-2,3-dione, exhibited notable cytotoxicity against human duodenal adenocarcinoma (HuTu-80) and human cervical epithelioid carcinoma (M-HeLa) cell lines. nih.gov Specifically, this compound showed high activity against all tested tumor cell lines. nih.gov

The broader class of N-substituted isatin derivatives has shown significant promise. For instance, certain indole-based carbohydrazide (B1668358) compounds displayed potent cytotoxicity against breast (MCF-7), lung (A549), and colon (HCT) cancer cell lines, in some cases exceeding the potency of the reference drug Staurosporine. mdpi.com Another related compound, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline, showed 100% tumor growth suppression in an ovarian cancer xenograft model. nih.govresearchgate.net Similarly, isatin-indole hybrids have demonstrated antiproliferative activity, with one analog being approximately seven times more potent than sunitinib (B231) against the A549 cell line. dovepress.com

| Compound | Cell Line | Activity Metric (IC50) | Source |

|---|---|---|---|

| 1-(2-Chlorobenzyl)-5-fluoroindoline-2,3-dione | HuTu-80 (Human duodenal adenocarcinoma) | 10.3 µM | nih.gov |

| 1-(2-Chlorobenzyl)-5-fluoroindoline-2,3-dione | M-HeLa (Human cervical epithelioid carcinoma) | 14.4 µM | nih.gov |

| Compound 4e (N'-(2,4-dichlorobenzyl)-1H-indole-2-carbohydrazide) | MCF-7 (Human breast adenocarcinoma) | 0.57 µM | mdpi.com |

| Compound 4e (N'-(2,4-dichlorobenzyl)-1H-indole-2-carbohydrazide) | HCT116 (Human colon carcinoma) | 1.95 µM | mdpi.com |

| Compound 4e (N'-(2,4-dichlorobenzyl)-1H-indole-2-carbohydrazide) | A549 (Human lung carcinoma) | 3.49 µM | mdpi.com |

| Compound 5m (Isatin-indole hybrid) | A549 (Human lung carcinoma) | 1.17 µM | dovepress.com |

A key mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Research has shown that isatin and its derivatives are capable of triggering this process in cancer cells. nih.gov Studies on 1-(2-chlorobenzyl)-5-fluoroindoline-2,3-dione, an analog of the primary compound, confirmed its ability to induce apoptosis in HuTu-80 cells. nih.gov This was demonstrated using flow cytometry, a technique that can quantify the stages of cell death. nih.govnih.gov

The process of apoptosis is often characterized by specific cellular changes, such as the externalization of phosphatidylserine (B164497) on the cell membrane and the fragmentation of DNA. nih.govnih.gov Flow cytometry analysis of cancer cells treated with isatin-based compounds has confirmed the induction of apoptosis. nih.govmdpi.com For example, treatment of leukemia cells with isatin resulted in DNA fragmentation, a hallmark of apoptosis. nih.gov Similarly, a highly cytotoxic indole (B1671886) carbohydrazide derivative was found to significantly increase the population of apoptotic cells when analyzed by flow cytometry using Annexin-V staining. mdpi.com This indicates that these compounds effectively trigger the cell's self-destruction pathway.

The anticancer effects of indole-2,3-dione derivatives are linked to their interaction with various molecular targets crucial for cancer cell survival and proliferation. mdpi.com These compounds have been shown to inhibit several key enzymes and proteins involved in oncogenesis. mdpi.comnih.gov

One of the primary mechanisms for many indole-based anticancer agents is the inhibition of protein kinases, such as tyrosine kinases (TrK), cyclin-dependent kinases (CDK), and vascular endothelial growth factor receptor (VEGFR). mdpi.comnih.gov The maleimide (B117702) derivative 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione was specifically synthesized as an inhibitor of several protein kinases. mdpi.comresearchgate.net Furthermore, some indole derivatives target the anti-apoptotic protein Bcl-2, which plays a critical role in regulating cell death. nih.gov A novel indole-based compound, U2, was shown to be a potent Bcl-2 inhibitor, inducing apoptosis and causing cell cycle arrest at the G1/S phase. nih.gov

Molecular docking studies have provided insights into how these compounds interact with their targets. For instance, an isatin–1,2,3–triazole hybrid was suggested to target the EP300 protein, an enzyme not previously associated with isatin derivatives. nih.gov Other studies have implicated the inhibition of tubulin polymerization, a process essential for cell division, as a key mechanism of action for certain indole compounds. mdpi.comresearchgate.net

Antimicrobial Activity Investigations

In addition to their anticancer properties, 1H-indole-2,3-dione and its derivatives have been investigated for their potential to combat microbial infections. nih.govresearchgate.net These compounds have demonstrated efficacy against a range of both bacterial and fungal pathogens.

The antibacterial activity of isatin derivatives has been confirmed through standard in vitro assays. The Kirby-Bauer disc diffusion method and the determination of Minimum Inhibitory Concentration (MIC) are commonly used to evaluate this efficacy. nio.res.innih.gov

Studies have shown that synthetic analogs of isatin can exhibit potent inhibitory activity. nio.res.innih.gov For example, some modified isatins showed strong activity against marine bacteria such as Planococcus donghaensis and Vibrio furnisii at a concentration of 2 µ g/disc . nio.res.innih.gov In another study, a series of isatin-indole molecular hybrids were tested against a panel of bacteria. nih.gov While activity against Gram-negative bacteria was generally weak, specific compounds exhibited good activity against Gram-positive bacteria, including Bacillus subtilis. nih.gov Some derivatives of 1-benzyl indole were found to be highly active against Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus. nih.govresearchgate.net

| Compound/Derivative Class | Bacterial Strain | Activity Metric (MIC or Zone of Inhibition) | Source |

|---|---|---|---|

| Modified Isatin Analogs | Planococcus donghaensis | Inhibition at 2 µg/disc | nio.res.innih.gov |

| Modified Isatin Analogs | Erythrobacter litoralis | Inhibition at 2 µg/disc | nio.res.innih.gov |

| Modified Isatin Analogs | Alivibrio salmonicida | Inhibition at 2 µg/disc | nio.res.innih.gov |

| Compound 5i (Isatin-indole hybrid) | Pseudomonas aeruginosa | MIC: 62.5 µg/mL | nih.gov |

| Compound 3c (Isatin Schiff base derivative) | Staphylococcus aureus | Higher activity than Amoxicillin at 16 µg/mL | nih.gov |

| Compound 3c (Isatin Schiff base derivative) | Escherichia coli | Higher activity than Amoxicillin at 1 µg/mL | nih.gov |

The antifungal properties of the indole-2,3-dione scaffold have also been a subject of research. Isatin itself is known to be produced by an Alteromonas species to protect shrimp embryos from the pathogenic fungus Lagenidium callinectes. nio.res.innih.gov

Laboratory studies have confirmed the antifungal potential of various isatin derivatives against human and plant pathogens. researchgate.netnih.gov For instance, certain 2-chloro-3-(1-substituted indol-3-yl)quinoxalines were the most active among tested compounds against Candida albicans. nih.govresearchgate.net Additionally, specific isatin-indole molecular hybrids emerged as potent agents against Candida albicans and Aspergillus niger, with MIC values of 3.9 µg/mL and 15.6 µg/mL, respectively. nih.gov Another study on indole-triazole conjugates also reported potent activity against Candida tropicalis, with most compounds showing an MIC value as low as 2 µg/mL. nih.gov These findings underscore the potential of developing isatin-based compounds as effective antifungal agents. researchgate.netdergipark.org.tr

Structure Activity Relationship Sar Elucidation of N Substituted Indole 2,3 Diones, with Emphasis on Benzyl Substitutions

Impact of N1-Substitution Pattern on Pharmacological Profile

The substituent at the N-1 position of the isatin (B1672199) ring is a critical determinant of the molecule's biological activity. nih.gov SAR studies consistently reveal that the nature of this substituent can significantly modulate the pharmacological profile, influencing potency and selectivity across various therapeutic targets. The introduction of an N-benzyl group, in particular, often leads to more active derivatives compared to unsubstituted or simple N-alkyl analogs. nih.govfrontiersin.org

Research has shown that N-substitution is crucial for various activities. For instance, studies on isatin derivatives as potential anticancer agents found that the N-benzyl group appears to be advantageous for antiproliferative activity. nih.gov In a series of N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene) hydrazides, the N-benzyl scaffold was integral to their evaluation as potential estrogen receptor alpha (ERα) degraders in breast cancer cells. frontiersin.org Furthermore, the lipophilicity at the N-1 position can positively contribute to cytotoxic activity. nih.gov In the development of tyrosinase inhibitors, it was noted that the activity of indole (B1671886) analogs with N-benzyl substitution was markedly enhanced. rsc.org

However, the effect of N1-substitution is not universally enhancing for all biological targets. In the context of monoamine oxidase (MAO) inhibitors, N-substitution can sometimes lead to molecules that are largely deprived of inhibitory characteristics, although other modifications can counteract this effect. acs.org This highlights the nuanced role of the N1-substituent, where its impact is highly dependent on the specific biological target and the interplay with other substituents on the isatin molecule.

Influence of Halogen Substituents on the Benzyl (B1604629) Moiety (e.g., Ortho-Chlorobenzyl vs. Para-Chlorobenzyl vs. Fluoro/Bromo Analogs)

The electronic properties and steric profile of the N-benzyl group can be finely tuned by introducing substituents onto its phenyl ring. Halogenation is a common strategy to modulate a compound's physicochemical properties, such as lipophilicity and electronic character, which in turn affects its interaction with biological targets. The position of the halogen on the benzyl ring—ortho, meta, or para—is of paramount importance.

For electrophilic aromatic substitution, halogens are known as ortho, para-directors. masterorganicchemistry.com This principle influences how the substituted benzene (B151609) ring interacts within a biological binding pocket. In the context of N-benzyl isatin derivatives, the position of a halogen like chlorine can lead to significant differences in activity. For example, studies on N-substituted isatins have indicated that increased cytotoxic activity was observed with the introduction of an N-benzyl group containing electron-withdrawing groups, such as halogens, at the meta or para position of the phenyl ring. nih.gov

Conversely, other studies have shown that substitution at the ortho or para positions can be particularly effective. In a series of N-benzylisatin-aryl hydrazones evaluated for antiproliferative activity, substitution with a bromo group at the ortho (2-position) and para (4-position) of a separate aryl ring (not the N-benzyl group) dramatically increased activity, while a meta (3-position) bromo group was less effective. mdpi.com This suggests that the spatial arrangement of the halogen is critical for optimal interaction with the target. While direct comparative data for 1-(2-chlorobenzyl)-1H-indole-2,3-dione versus its para-chloro analog is limited in the provided context, the existing research underscores that both the nature and position of the halogen on the benzyl moiety are key factors in the SAR of this compound class.

Effect of Substituents on the Indole Ring System (e.g., 5-Chloro, 5-Bromo, 5-Methoxy)

Modification of the isatin scaffold itself, particularly at the C-5 position, is a well-established strategy for optimizing biological activity. The introduction of various substituents, including halogens (chloro, bromo) and electron-donating groups (methoxy), can profoundly influence the pharmacological profile.

Halogenation at the C-5 position is a frequently employed tactic. SAR studies have revealed that incorporating halogen atoms at the C-5, C-6, or C-7 positions of the isatin core can improve anticancer activity. frontiersin.org Specifically, 5-bromo and 5-chloro substitutions have been explored extensively. For instance, 5-bromo-isatin derivatives have been reported to exhibit anticancer activity. researchgate.net A study on isatin–coumarin hybrids found that 5-fluoro substituted isatins had more potency against Mycobacterium tuberculosis than the unsubstituted isatin moieties. nih.gov Similarly, the synthesis of novel derivatives of N-benzyl-5-bromoisatin has been undertaken to explore new heterocyclic compounds with potential biological activity. researchgate.net

The electronic nature of the substituent is crucial. In a series of isatin-based inhibitors of bacterial peptidoglycan glycosyltransferase, substituents were systematically placed at the N-1, C-3, and C-5 positions to probe interactions within the enzyme's binding pocket. nih.gov In another study on α-glucosidase and α-amylase inhibitors, a chloro-substituted isatin was part of the most potent analog, and replacing the chloro and nitro groups on the isatin ring led to a rapid drop in activity. nih.gov

Electron-donating groups, such as a methoxy (B1213986) group, also play a significant role. The introduction of a methoxy group at the C-6 position of N-alkyl isatin acylhydrazones led to a novel series of selective CB2 inverse agonists. acs.org This demonstrates that substitutions on the indole ring system are a powerful tool for modulating the potency and selectivity of N-benzyl isatin derivatives.

Table 1: Effect of Indole Ring Substitution on Biological Activity

| Base Scaffold | Position of Substitution | Substituent | Observed Effect | Target/Activity | Reference |

|---|---|---|---|---|---|

| Isatin | C-5 | Fluoro | Increased potency | Antitubercular | nih.gov |

| Isatin | C-5 | Halogen (general) | Improved activity | Anticancer | frontiersin.org |

| N-alkyl isatin acylhydrazone | C-6 | Methoxy | Shift from agonist to inverse agonist | Cannabinoid Receptor 2 (CB2) | acs.org |

| Isatin-based sulfonamide | - | Chloro | Essential for high activity | α-glucosidase/α-amylase inhibition | nih.gov |

| N-benzyl isatin | C-5 | Bromo | Starting point for novel derivatives | General Biological Activity | researchgate.net |

Rational Design Strategies for Enhanced Potency and Selectivity

The development of potent and selective indole-2,3-dione derivatives is increasingly guided by rational design strategies that leverage computational tools and a deep understanding of molecular interactions. nih.gov These approaches aim to move beyond traditional trial-and-error synthesis toward the deliberate creation of molecules with optimized pharmacological profiles.

Molecular docking is a cornerstone of this approach, allowing researchers to predict how a ligand, such as an isatin derivative, will bind to the active site of a target protein. nih.govfrontiersin.org For example, docking studies were used to analyze the binding of N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene) hydrazide derivatives with the estrogen receptor α (ERα), providing insights into their potential mechanism of action. frontiersin.org Similarly, in the development of cannabinoid receptor 2 (CB2) inverse agonists, a ligand-based homology model of the CB2 binding site was developed to propose a binding mode for a class of 6-methoxy-N-alkyl isatin derivatives. acs.org

This in silico analysis helps to understand the SAR at a molecular level. For instance, docking studies of isatin analogues with monoamine oxidase B (MAO-B) revealed that the isatin core interacts with the enzyme's substrate cavity, leaving the entrance cavity available for interaction with substituents at the C-5 position, explaining why C-5 substitution is often favorable for MAO-B inhibition. acs.org By identifying key interactions, such as hydrogen bonds or hydrophobic contacts, researchers can design new analogs with modifications intended to strengthen these interactions, thereby enhancing potency and selectivity. nih.govacs.org

Molecular Hybridization Approaches to Develop Novel Bioactive Compounds

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores (structural units with known biological activity) into a single molecule. This approach aims to create novel compounds with improved affinity, better selectivity, or a dual mode of action that can address multiple targets simultaneously. The isatin scaffold is an excellent platform for such hybridization due to its synthetic tractability and inherent biological activity. nih.govacs.org

Numerous studies have demonstrated the success of this approach. For example, isatin has been hybridized with sulfonamides to create novel indoline-2,3-dione-based benzene sulfonamide derivatives with potent inhibitory activity against α-glucosidase and α-amylase, relevant targets for diabetes. nih.govacs.org Another strategy involves linking isatin to other heterocyclic rings. The synthesis of isatin-derived imidazole (B134444) hybrids has yielded compounds with dual anti-inflammatory and anticancer properties. nih.gov

Q & A

Q. How to address conflicting reports on the compound’s stability under acidic/basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.